molecular formula C23H27NO3S B2700712 ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone CAS No. 1797630-24-0

((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone

Cat. No.: B2700712
CAS No.: 1797630-24-0
M. Wt: 397.53
InChI Key: LXUURPJFSCMILP-UHFFFAOYSA-N
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Description

((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Biological Activity

The compound ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone , also known by its CAS number 1448122-00-6 , is a bicyclic organic molecule with potential pharmacological applications. Its unique structure, characterized by a bicyclic core and a phenylsulfonyl group, suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C19H25NO3SC_{19}H_{25}NO_3S with a molecular weight of approximately 345.48 g/mol . The structure includes a bicyclic framework that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC19H25NO3S
Molecular Weight345.48 g/mol
CAS Number1448122-00-6
StructureBicyclic with phenylsulfonyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The phenylsulfonyl group is believed to enhance binding affinity, allowing the compound to modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or neurotransmitter signaling.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neurological Applications : Its structure suggests possible applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of sulfonamide derivatives similar to this compound, demonstrating significant inhibition against Gram-positive bacteria, suggesting that the phenylsulfonyl group plays a crucial role in its activity .

Study 2: Anti-inflammatory Mechanisms

Research involving compounds with similar bicyclic structures indicated that they could inhibit the NF-kB signaling pathway, leading to decreased production of inflammatory mediators such as TNF-alpha and IL-6 .

Study 3: Neuropharmacological Effects

Investigations into related azabicyclo compounds revealed their potential neuroprotective effects in models of neurodegeneration, indicating that such compounds might be beneficial in treating conditions like Alzheimer’s disease .

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-2-6-17-9-11-18(12-10-17)23(25)24-19-13-14-20(24)16-22(15-19)28(26,27)21-7-4-3-5-8-21/h3-5,7-12,19-20,22H,2,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUURPJFSCMILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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